molecular formula C11H14FNO B2420447 [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol CAS No. 1269528-80-4

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol

Cat. No.: B2420447
CAS No.: 1269528-80-4
M. Wt: 195.237
InChI Key: CQHSKJXEMIFYEG-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with an aminomethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with a cyclopropyl halide in the presence of a Lewis acid catalyst.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the cyclopropyl compound reacts with formaldehyde and a primary amine.

    Hydroxylation: The final step involves the hydroxylation of the cyclopropyl ring to introduce the methanol group, which can be achieved through a hydroboration-oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.

    Addition: The compound can participate in addition reactions, where the double bonds in the cyclopropyl ring react with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles.

    Addition: Electrophiles such as halogens and nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

    Addition: Formation of cyclopropyl adducts.

Scientific Research Applications

Chemistry

In chemistry, [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is explored for its potential applications in materials science. Its unique properties may be harnessed for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the 4-fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(Aminomethyl)-2-(4-chlorophenyl)cyclopropyl]methanol: Similar structure with a chlorine atom instead of a fluorine atom.

    [1-(Aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol: Similar structure with a bromine atom instead of a fluorine atom.

    [1-(Aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorophenyl group in [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol imparts unique electronic and steric properties, making it distinct from its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, potentially leading to improved pharmacological profiles.

Biological Activity

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Aminomethyl group : Contributes to hydrogen bonding and potential receptor interactions.
  • Fluorophenyl group : Enhances hydrophobic interactions, possibly improving binding affinity.
  • Cyclopropyl ring : Induces conformational changes in target proteins, affecting their function.

The hydrochloride salt form of the compound increases its solubility, making it suitable for pharmaceutical applications .

The biological activity of this compound is attributed to its interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl group may enhance hydrophobic interactions. The cyclopropyl structure can induce conformational changes in target proteins, influencing their activity .

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes various analogs and their associated activities:

Compound NameStructure FeaturesBiological Activity
1-(Aminomethyl)-2-(phenyl)cyclopropanolSimilar cyclopropyl structureAntidepressant effects
1-(Aminomethyl)-2-(3-fluorophenyl)cyclopropanolContains different fluorinated aromatic groupPotential anticancer properties
1-(Aminomethyl)-3-(4-fluorophenyl)cyclobutanolCyclobutane instead of cyclopropaneVarying receptor interaction profiles

Anticancer Activity

One study explored the anticancer potential of related compounds using FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited better cytotoxicity and apoptosis induction compared to standard treatments like bleomycin. The three-dimensional structures were hypothesized to interact more effectively with protein binding sites, enhancing their biological activity .

Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of this compound. The presence of the fluorophenyl group was noted to improve interactions with microbial targets, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

BACE1 Inhibition

Research into β-secretase (BACE1) inhibitors for Alzheimer's disease indicated that compounds similar to this compound showed promising inhibitory effects on BACE1. These findings suggest that modifications to the cyclopropane structure can enhance potency and selectivity against specific targets, which is crucial for developing effective treatments for neurodegenerative diseases .

Properties

IUPAC Name

[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHSKJXEMIFYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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